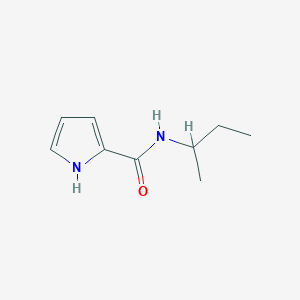

N-(sec-butyl)-1H-pyrrole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

大麻素受体配体

N-(sec-butyl)-1H-pyrrole-2-carboxamide及其衍生物已对其作为大麻素受体配体的亲和力和功效进行了研究。例如,一项研究合成了一系列N-烷基1-芳基-5-(1H-吡咯-1-基)-1H-吡唑-3-甲酰胺,以研究它们与人重组受体hCB1的相互作用。这些化合物在剂量依赖性下降低了大鼠的摄食量,展示了它们在调节大麻素受体活性方面的潜力(Silvestri et al., 2010).

抗菌剂

与N-(sec-butyl)-1H-pyrrole-2-carboxamide密切相关的吡咯衍生物的研究在开发新的抗菌剂方面显示出了有希望的结果。一项研究设计并合成了新的吡咯衍生物,对金黄色葡萄球菌和念珠菌属和黑曲霉等菌株表现出显着的抗菌和抗真菌活性(Biointerface Research in Applied Chemistry, 2020).

连续流合成

该化合物已用于吡咯-3-羧酸的连续流合成中。这种创新方法在单个微反应器中利用叔丁基乙酰乙酸酯、胺和2-溴酮,展示了该化合物在高效化学合成工艺中的用途(Herath & Cosford, 2010).

区域选择性溴化

N-(sec-butyl)-1H-pyrrole-2-carboxamide衍生物已用于专注于区域选择性溴化的研究中,区域选择性溴化是有机合成中的一项关键反应。研究表明,使用特定的试剂会导致吡咯环上所需位置的选择性溴化,突出了该化合物在合成化学中的重要性(Gao et al., 2018).

晶体结构分析

该化合物还已用于晶体结构分析中,以了解分子几何形状和分子间相互作用。此类研究提供了对该化合物结构特征的见解,这对于其在各种化学和药物背景下的应用至关重要(Linden, Wright, & König, 1995).

一锅合成

有研究专注于吡咯-3-甲酰胺衍生物的一锅合成,展示了该化合物在促进高效且通用的化学合成方法中的作用(Alizadeh, Rezvanian, & Zhu, 2008).

抗菌活性

已合成并评估了几种吡咯-2-甲酰胺衍生物的抗菌活性,对各种细菌菌株显示出有效的结果。这突出了N-(sec-butyl)-1H-pyrrole-2-carboxamide及其衍生物在开发新型抗菌剂中的潜力(Mane et al., 2017).

放射性标记

该化合物已用于放射性标记拮抗剂的合成中,说明了其在核医学中诊断和治疗剂开发中的应用(Saemian & Shirvani, 2012).

癌症成像

N-(sec-butyl)-1H-pyrrole-2-carboxamide衍生物已对其在使用正电子发射断层扫描(PET)成像癌症酪氨酸激酶中的用途进行了研究,表明它们在癌症诊断和治疗监测中的潜在应用(Wang et al., 2005).

绿色化学

该化合物还发现了在绿色化学中的应用,其中它已被用于各种药理学重要分子的合成中的催化剂体系中,展示了其在促进环保化学工艺中的作用(Huang et al., 2014).

作用机制

Target of Action

The primary targets of N-(sec-butyl)-1H-pyrrole-2-carboxamide are currently unknown. This compound is a derivative of sec-butyl, which is a four-carbon alkyl radical derived from either of the two isomers of butane

Mode of Action

It is known that sec-butyl compounds can interact with various biological targets due to their alkyl radical . The interaction of this compound with its targets could lead to changes in cellular processes, but specific details are currently lacking.

Biochemical Pathways

It is known that sec-butyl compounds can influence various biochemical processes . The downstream effects of these interactions could include alterations in metabolic pathways, signal transduction, or gene expression, among others.

Pharmacokinetics

As a sec-butyl derivative, it may share some pharmacokinetic properties with other sec-butyl compounds . These could potentially include rapid absorption and distribution throughout the body, metabolism by liver enzymes, and excretion via the kidneys.

Result of Action

The molecular and cellular effects of N-(sec-butyl)-1H-pyrrole-2-carboxamide’s action are currently unknown. Given its sec-butyl structure, it could potentially interact with a variety of cellular targets, leading to diverse effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of various enzymes, and other factors

属性

IUPAC Name |

N-butan-2-yl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-7(2)11-9(12)8-5-4-6-10-8/h4-7,10H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUJDUYBDRNPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-1H-pyrrole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

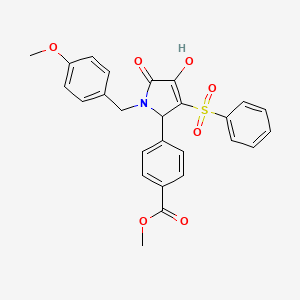

![2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2446362.png)

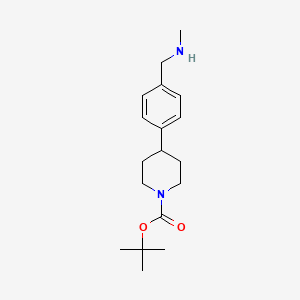

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2446370.png)

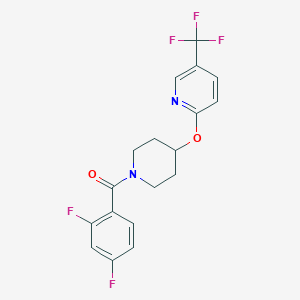

![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2446374.png)

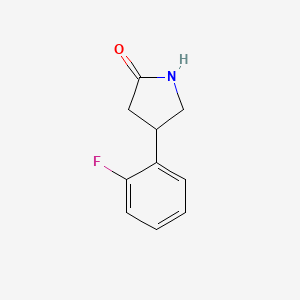

![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)

![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)